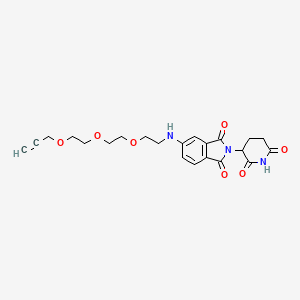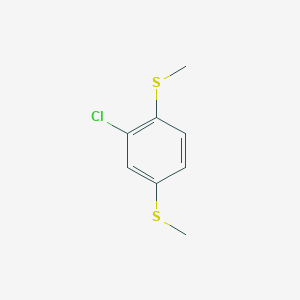
(2-Chloro-1,4-phenylene)bis(methylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H9ClS2 and a molecular weight of 204.73 g/mol . This compound is characterized by the presence of a chlorinated phenyl ring substituted with two methylsulfane groups. It is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,4-phenylene)bis(methylsulfane) typically involves the chlorination of 1,4-dimethylsulfanylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of (2-Chloro-1,4-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or distillation to obtain the final product .
化学反应分析
Types of Reactions
(2-Chloro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(2-Chloro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Chloro-1,4-phenylene)bis(methylsulfane) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of sulfane groups or the chlorinated phenyl ring. These interactions can lead to changes in the activity of target molecules, influencing various biological processes .
相似化合物的比较
Similar Compounds
1,4-Dimethylsulfanylbenzene: Lacks the chlorine substitution.
2-Chloro-1,4-phenylene)bis(ethylsulfane): Similar structure but with ethylsulfane groups instead of methylsulfane.
2-Chloro-1,4-phenylene)bis(phenylsulfane): Contains phenylsulfane groups instead of methylsulfane.
Uniqueness
(2-Chloro-1,4-phenylene)bis(methylsulfane) is unique due to its specific substitution pattern and the presence of both chlorinated and sulfane functional groups.
属性
分子式 |
C8H9ClS2 |
|---|---|
分子量 |
204.7 g/mol |
IUPAC 名称 |
2-chloro-1,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 |
InChI 键 |
GMJOXHVLHGLBPM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



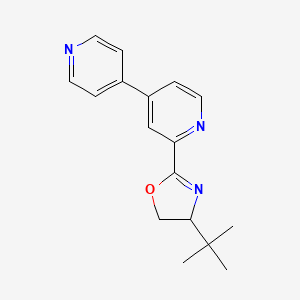
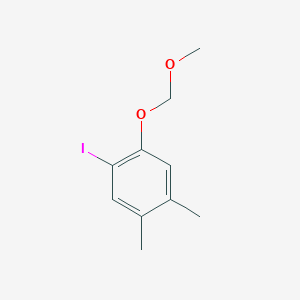
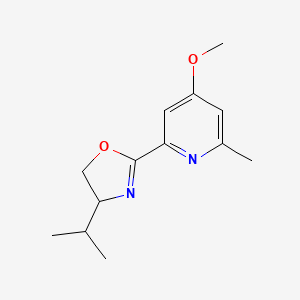
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)

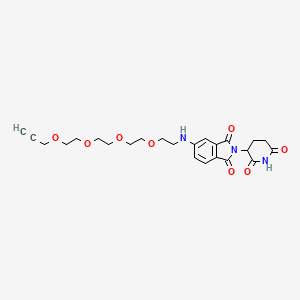
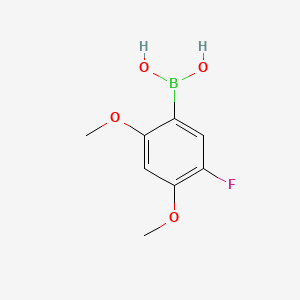
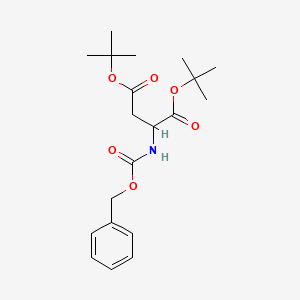
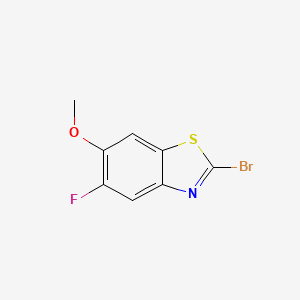
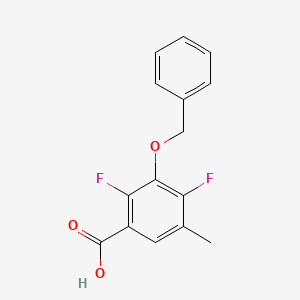
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
